2-(1H-imidazol-2-yl)propan-1-amine
Description
Significance of the Imidazole (B134444) Moiety as a Core Scaffold in Chemical Biology and Medicinal Chemistry Research
The imidazole ring is a fundamental component of numerous biologically essential molecules. biomedpharmajournal.org Its prevalence is highlighted by its presence in the amino acid histidine, which plays a critical role in the function of many proteins and enzymes, including hemoglobin. wikipedia.org The imidazole side chain of histidine is crucial for intracellular buffering processes. Furthermore, the decarboxylation of histidine yields histamine (B1213489), a key signaling molecule in allergic reactions and gastric acid secretion. wikipedia.org
In medicinal chemistry, the electron-rich nature of the imidazole scaffold allows it to readily bind with a variety of enzymes, proteins, and receptors. nih.gov This ability to participate in multiple drug-ligand interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, makes it a highly sought-after structural motif in drug design. nih.gov Consequently, the imidazole core is a constituent of a wide array of FDA-approved drugs with diverse therapeutic applications, including antifungal, anticancer, and antihypertensive agents. wikipedia.orgnih.gov Researchers continue to explore imidazole derivatives for their potential to address incurable diseases and overcome the limitations of existing clinical drugs. biomedpharmajournal.orgnih.gov
Historical Trajectories of Imidazole-Containing Compounds in Scientific Discovery
The history of imidazole chemistry dates back to the 19th century. The imidazole ring itself was first synthesized by German chemist Heinrich Debus in 1858 from the reaction of glyoxal (B1671930) and ammonia (B1221849). wikipedia.orgijsrtjournal.com However, related compounds were known even earlier, with allantoin (B1664786) discovered in 1800 and parabanic acid prepared in 1837. britannica.com
A landmark achievement in the history of imidazole-based drug discovery was the development of Cimetidine (Tagamet®) by researchers at Smith, Kline & French laboratories in the 1970s. acs.orgnih.gov This effort, led by Sir James W. Black, was a pioneering example of rational drug design. wikipedia.org The team systematically modified the structure of the natural imidazole-containing molecule, histamine, to develop a selective antagonist for the histamine H₂ receptor, which was proven to mediate stomach acid secretion. acs.orgwikipedia.org
The introduction of Cimetidine revolutionized the treatment of peptic ulcers, drastically reducing the need for surgery and becoming the first drug to achieve over $1 billion in annual sales, earning it the "blockbuster" title. acs.orgwikipedia.orgstereoelectronics.org This success spurred the development of subsequent H₂ receptor antagonists and solidified the importance of the imidazole scaffold in modern medicine. wikipedia.org
Table 1: Key Historical Discoveries of Imidazole-Containing Compounds
| Compound/Discovery | Year | Significance |
| Allantoin | 1800 | An early discovered imidazole-related compound. britannica.com |
| Imidazole Synthesis | 1858 | First synthesized by Heinrich Debus. wikipedia.orgijsrtjournal.com |
| Cimetidine (Tagamet®) | 1976 | First H₂ receptor antagonist, revolutionizing ulcer treatment. nih.govwikipedia.org |
| Nobel Prize for Sir James W. Black | 1988 | Awarded for the discovery of propranolol (B1214883) and his role in developing cimetidine. wikipedia.org |
Current Academic Research Landscape of 2-(1H-imidazol-2-yl)propan-1-amine and Structurally Related Analogs
While direct and extensive research specifically on This compound is not widely published, the academic landscape shows significant interest in structurally related 2-substituted imidazole derivatives. Research in this area focuses on the synthesis and evaluation of these compounds for a range of biological activities, particularly as antimicrobial and anticancer agents. uobabylon.edu.iqresearchgate.netmdpi.com
The synthesis of 2-substituted imidazoles often involves multi-component reactions, utilizing various catalysts to improve yield and selectivity. researchgate.net The amine group at the 2-position of the imidazole ring has been identified as a key feature for enhancing antimicrobial potential. biomedpharmajournal.org For instance, studies have shown that novel imidazole derivatives can exhibit potent, broad-spectrum antifungal and antibacterial activities. nih.gov Some have shown efficacy against drug-resistant strains like fluconazole-resistant Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
The general strategy involves synthesizing a series of derivatives and evaluating their minimum inhibitory concentration (MIC) against various microbial strains. This structure-activity relationship (SAR) approach helps in identifying more potent and selective compounds. nih.gov The research underscores the continued exploration of the chemical space around the 2-substituted imidazole scaffold, suggesting that compounds like This compound are of interest within this broader search for new therapeutic agents.
Table 2: Research Focus on Structurally Related Imidazole Analogs
| Research Area | Focus | Key Findings |
| Antimicrobial Activity | Synthesis of N-substituted and 2-substituted imidazole derivatives to combat bacterial and fungal pathogens. mdpi.comnih.gov | Identification of derivatives with potent activity against resistant strains like MRSA and Candida albicans. nih.govnih.gov |
| Anticancer Activity | Development of imidazole-based compounds that can act as kinase inhibitors or DNA intercalating agents. nih.govijsrtjournal.com | Discovery of derivatives with cytotoxic activity against various cancer cell lines. nih.gov |
| Synthetic Methodologies | Creation of efficient and sustainable methods for synthesizing substituted imidazoles. researchgate.netresearchgate.net | Use of microwave-assisted synthesis and novel catalysts to improve reaction efficiency. researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C6H11N3/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,4,7H2,1H3,(H,8,9) |
InChI Key |
ZKVYCQSCJORSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1h Imidazol 2 Yl Propan 1 Amine and Its Congeners
Strategic Approaches for Imidazole (B134444) Ring Construction and Functionalization
The imidazole core is a versatile scaffold that can be constructed and functionalized through various strategic approaches. mdpi.comnih.gov These methods provide access to a diverse range of substituted imidazoles, which are valuable precursors for the synthesis of complex molecules. mdpi.com
Cyclization Reactions for De Novo Imidazole Synthesis
De novo synthesis of the imidazole ring often involves cyclization reactions that bring together different components to form the heterocyclic core. A classic and commercially significant method is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction utilizing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org
Modern variations of this approach offer improved yields and conditions. For instance, microwave-assisted solventless synthesis using 1,2-diketones and urotropine in the presence of ammonium (B1175870) acetate (B1210297) provides an efficient route to 4,5-disubstituted imidazoles. organic-chemistry.org Another approach involves the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.org
| Starting Materials | Reaction Type | Product | Key Features | Reference |
| 1,2-dicarbonyl, aldehyde, ammonia/amine | Debus-Radziszewski Synthesis | Substituted Imidazoles | Classic, multi-component reaction. wikipedia.org | wikipedia.org |
| 1,2-diketones, urotropine, ammonium acetate | Microwave-assisted Synthesis | 4,5-disubstituted Imidazoles | Solventless, efficient. organic-chemistry.org | organic-chemistry.org |
| Enamines, TMSN₃ | Iodine-mediated Oxidative [4+1] Cyclization | 2,5-disubstituted Imidazole-4-carboxylic derivatives | Sequential removal of nitrogen atoms from TMSN₃. organic-chemistry.org | organic-chemistry.org |
| Aryl ketones, benzylamines | Electrochemical Oxidative Tandem Cyclization | 1,2,4-trisubstituted-(1H)-imidazoles | Metal- and oxidant-free conditions. organic-chemistry.org | organic-chemistry.org |
One-Pot and Multicomponent Reaction Protocols for Imidazole Scaffolds
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted imidazoles, as they combine multiple reaction steps into a single operation, reducing waste and improving efficiency. researchgate.netrug.nl These reactions are particularly valuable for creating diverse molecular scaffolds for medicinal chemistry applications. rug.nlrsc.org
Several MCRs have been developed for imidazole synthesis. The van Leusen imidazole synthesis, for example, utilizes tosylmethyl isocyanide (TosMIC) in reaction with an aldehyde or ketone. numberanalytics.com Transition metal-catalyzed MCRs have also gained prominence. For instance, a copper-catalyzed three-component reaction of benzylic alcohols, 1,2-diketones, and ammonium acetate under aerobic conditions, facilitated by a diruthenium(II) catalyst, yields trisubstituted imidazoles. rsc.org Another example is the rhodium(III)-catalyzed coupling of imidazoles with alkynes, which proceeds via C-H activation. beilstein-journals.org
| Reaction Type | Catalyst/Promoter | Key Features | Reference |
| van Leusen Imidazole Synthesis | TosMIC | Utilizes isocyanide chemistry. | numberanalytics.com |
| Three-Component Reaction | Diruthenium(II) | Aerobic conditions, "borrowing hydrogen" process. rsc.org | rsc.org |
| Imidazole-Alkyne Coupling | Rhodium(III) | C-H activation. beilstein-journals.org | beilstein-journals.org |
| Four-Component Reaction | Metal-free | Utilizes less common three-component disconnection. rsc.org | rsc.org |
Methodologies for the Introduction and Modification of the Propan-1-amine Side Chain
Once the imidazole ring is constructed, the next critical step is the introduction or modification of the propan-1-amine side chain at the 2-position of the imidazole ring.
Alkylation and Nucleophilic Substitution Strategies
Alkylation of the imidazole ring is a common method for introducing side chains. youtube.com Direct C-H alkylation of the imidazole core can be achieved using various methods. For instance, visible-light-promoted C-H alkylation of histidine, which contains an imidazole side chain, has been demonstrated using C4-alkyl-1,4-dihydropyridine reagents. nih.govacs.org This Minisci-type reaction offers high chemoselectivity. nih.govacs.org
Nucleophilic substitution reactions on pre-functionalized imidazoles are another powerful tool. For example, a 2-chloro-substituted imidazole can react with a suitable nucleophile to introduce the desired side chain. youtube.com The reactivity of the imidazole ring can be influenced by the position of substituents; for example, the proton at the C2 position of an unsubstituted imidazole can be abstracted by a strong base like butyllithium, creating a nucleophilic center for subsequent alkylation. youtube.com
A general strategy for the synthesis of highly functionalized aryl imidazoles involves the regioselective sequential arylation of all three C-H bonds of the imidazole ring, followed by regioselective N-alkylation, which is enabled by the use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. nih.gov
Amination Reactions and Reduction of Precursor Nitriles/Amides
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step process involves the formation of an imine intermediate from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method can be applied to a precursor aldehyde or ketone attached to the imidazole ring to generate the propan-1-amine side chain.
Alternatively, the reduction of nitriles and amides provides a direct route to amines. The Strecker synthesis, for instance, is a classic method for producing α-amino acids that involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com A precursor nitrile attached to the imidazole ring can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgquora.com Similarly, a corresponding amide can be reduced to the amine using a strong reducing agent like LiAlH₄. libretexts.org
Stereoselective Synthesis of Enantiopure 2-(1H-imidazol-2-yl)propan-1-amine
The synthesis of enantiomerically pure forms of this compound is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities. researchgate.net Stereoselective synthesis aims to produce a single enantiomer of a chiral compound.
One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, in the synthesis of β-amino esters, which can be precursors to the desired amine, an imino-aldol reaction of ester enolates with non-racemic aldimines can be employed to achieve high stereoselectivity. rsc.org
Another strategy involves the enantioselective reduction of a precursor ketone. For instance, the keto group of 2-(1H-imidazol-1-yl)-1-phenylethanones can be reduced to the corresponding alcohol with high enantioselectivity using a ruthenium catalyst with a chiral ligand, such as RuCl(p-cymene)[(R,R)-Ts-DPEN]. researchgate.net The resulting chiral alcohol can then be converted to the target amine.
Asymmetric reductive amination is another powerful technique for producing enantiopure chiral amines. wikipedia.org This method involves the condensation of a carbonyl compound with an amine in the presence of a chiral catalyst and hydrogen gas to form an imine intermediate, which is then reduced to the chiral amine. wikipedia.org
Chiral Auxiliary and Asymmetric Catalysis Approaches
To achieve the synthesis of a single enantiomer of this compound, chemists often turn to asymmetric synthesis. This can be broadly categorized into two approaches: the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route. tcichemicals.com They react with the starting material to create a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the subsequent chemical transformations to occur stereoselectively, favoring the formation of one enantiomer of the desired product over the other. After the key stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. While no specific chiral auxiliary-based synthesis for this compound is prominently documented, established methods for the synthesis of chiral amines could be adapted. For instance, Evans' oxazolidinone auxiliaries have proven effective in the stereoselective synthesis of α-branched amines. tcichemicals.com
Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. beilstein-journals.org This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly potent tool. rsc.org Chiral primary amines, such as those derived from natural amino acids or Cinchona alkaloids, can catalyze a variety of enantioselective reactions. rsc.org For the synthesis of this compound, a potential route could involve the asymmetric reduction of a corresponding imine or the asymmetric amination of a suitable precursor, mediated by a chiral catalyst. For example, a prochiral enamine could be hydrogenated using a chiral transition metal catalyst, or a nucleophilic addition to an imine could be directed by a chiral Brønsted acid. Another relevant strategy involves the asymmetric functionalization of imidazole derivatives. For instance, 1H-imidazol-4(5H)-ones have been used as templates for the catalytic and asymmetric synthesis of N-substituted α,α-disubstituted amino acids. beilstein-journals.orgnih.gov
Resolution Techniques for Enantiomeric Separation
When a synthesis produces a racemic mixture, the separation of the enantiomers, a process known as chiral resolution , becomes necessary. wikipedia.org
One of the most established methods for resolving amines is through the formation of diastereomeric salts . wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting products are diastereomeric salts, which have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
| Chiral Resolving Agent | Type | Comments |
| (+)-Tartaric Acid | Acid | Commonly used, forms diastereomeric salts with amines. |
| (-)-Tartaric Acid | Acid | Used to resolve the other enantiomer. |
| (S)-Mandelic Acid | Acid | Effective for forming crystalline salts. wikipedia.org |
| (R)-Mandelic Acid | Acid | The opposite enantiomer of the resolving agent. |
| Brucine | Base | A naturally occurring alkaloid used for resolving acidic compounds. |
| (+)-Cinchotoxine | Base | Used by Pasteur in his seminal resolution of tartaric acid. wikipedia.org |
Chiral chromatography is another powerful technique for enantiomeric separation. dergipark.org.tr This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. dergipark.org.tr
A less common but effective method is enzymatic kinetic resolution . This technique employs an enzyme that selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture. This results in one enantiomer being converted to a new compound, while the other remains unreacted, allowing for their separation. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amine.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
The choice of solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives such as water, supercritical fluids, or ionic liquids is encouraged. Electrochemical synthesis, which uses electricity to drive chemical reactions, can also be a more environmentally benign approach, often proceeding in aqueous media without the need for external oxidants. rsc.org
Atom economy , a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. Catalytic reactions, particularly asymmetric catalysis, are inherently more atom-economical than methods that use stoichiometric reagents. beilstein-journals.org
| Green Chemistry Principle | Application in Synthesis |
| Waste Prevention | One-pot synthesis to reduce separation steps and solvent use. organic-chemistry.org |
| Atom Economy | Use of catalytic methods instead of stoichiometric reagents. beilstein-journals.org |
| Less Hazardous Chemical Syntheses | Employing milder and less toxic reagents, such as hydrogen peroxide. organic-chemistry.org |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other benign solvents. rsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Preferring catalytic reagents over stoichiometric ones. beilstein-journals.orgrsc.org |
Process Optimization and Scale-Up Investigations for Research Synthesis
The transition of a synthetic route from a small-scale laboratory setting to a larger scale for extensive research or preclinical studies requires careful process optimization and scale-up investigations. The primary goals are to ensure that the synthesis is reproducible, safe, and economically viable on a larger scale.
Process optimization involves systematically studying the effects of various reaction parameters to identify the optimal conditions. This includes investigating the impact of temperature, pressure, reaction time, concentration of reactants, and catalyst loading on the yield and purity of the product. Design of Experiments (DoE) is a statistical tool often employed to efficiently explore the parameter space and identify critical process parameters. For resolution processes, factors such as the stirring time and the rate of cooling can significantly impact the efficiency of the separation and the yield. rsc.org
Scale-up presents several challenges. Reactions that are well-behaved on a gram scale may become problematic on a kilogram scale. Issues such as heat transfer, mixing, and mass transfer become more pronounced. For example, exothermic reactions that are easily controlled in a small flask may require specialized cooling systems in a large reactor to prevent runaway reactions. The physical form of the reagents and products can also impact the ease of handling on a larger scale.
Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 2 1h Imidazol 2 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
This section was intended to provide a detailed analysis of the molecular structure of 2-(1H-imidazol-2-yl)propan-1-amine through various NMR techniques.
High-Resolution 1H NMR Analysis of Proton Environments
A full analysis of the proton NMR spectrum would have involved the assignment of chemical shifts, multiplicities, and coupling constants for each unique proton in the molecule. This would include the protons of the imidazole (B134444) ring, the methine and methylene (B1212753) groups of the propanamine side chain, the methyl group, and the amine and imidazole N-H protons.
13C NMR Spectroscopy for Carbon Framework Delineation
The 13C NMR analysis would have focused on identifying the chemical shifts of each carbon atom in the structure, providing a map of the carbon skeleton. This would differentiate the carbons of the imidazole ring from those of the aliphatic side chain.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
2D NMR experiments are crucial for confirming the structural assignment. COSY (Correlation Spectroscopy) would have been used to establish proton-proton couplings within the propanamine chain. HSQC (Heteronuclear Single Quantum Coherence) would have correlated each proton to its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would have provided long-range proton-carbon correlations, confirming the connectivity between the imidazole ring and the propanamine side chain.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
This section was planned to explore the vibrational modes of the molecule, offering insights into its functional groups and conformational properties.
Identification of Characteristic Functional Group Absorptions
FTIR and Raman spectra would have been analyzed to identify the characteristic stretching and bending vibrations of the key functional groups. This includes the N-H stretches of the amine and imidazole groups, C-H stretches of the alkyl and aromatic components, C=N and C=C stretches within the imidazole ring, and N-H bending vibrations.
Analysis of Vibrational Modes and Molecular Conformation
Without access to the raw or processed spectroscopic data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental work are needed to be conducted and published to enable such a detailed spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, it is possible to identify the chromophoric systems present and understand the energy required to excite electrons to higher energy orbitals.
Analysis of Electronic Transitions and Chromophoric Systems
The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the imidazole ring, which acts as the principal chromophore. The imidazole moiety contains a conjugated system of double bonds and non-bonding electrons on the nitrogen atoms, which gives rise to characteristic electronic transitions.
Typically, imidazole and its derivatives exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. For 2-substituted imidazoles, these transitions are often observed in the range of 200-230 nm. The presence of the aminopropane substituent at the 2-position can cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) due to its electronic influence on the imidazole ring.
In addition to the intense π → π* transitions, weaker n → π* transitions may also be observed. These involve the excitation of non-bonding electrons, such as those on the nitrogen atoms of the imidazole ring, to antibonding π* orbitals. These transitions are generally of lower energy and appear at longer wavelengths, often as a shoulder on the main absorption band. The specific solvent used for the analysis can also influence the position and intensity of these absorption bands due to solvent-solute interactions.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200-230 | High-energy transition within the imidazole ring's conjugated system. |
| n → π | > 230 | Lower-energy transition involving non-bonding electrons on nitrogen atoms. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight.
Upon ionization in the mass spectrometer, the molecular ion can undergo various fragmentation processes, leading to the formation of smaller, characteristic ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the propanamine side chain and the imidazole ring, as well as fragmentation within the side chain itself.
Common fragmentation patterns for similar structures include the loss of the amine group (-NH₂) or the entire aminopropane side chain. The stability of the imidazole ring often results in a prominent peak corresponding to the imidazolyl cation or related fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
Determination of Molecular Geometry and Conformational Analysis
Through X-ray crystallographic analysis, the precise molecular geometry of this compound can be elucidated. This includes the planarity of the imidazole ring and the specific conformation of the flexible propanamine side chain. The torsion angles involving the C-C and C-N bonds of the side chain would define its spatial orientation relative to the imidazole ring. This conformational analysis is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Elucidation of Crystal Packing and Hydrogen Bonding Networks
In the solid state, molecules of this compound will arrange themselves in a specific, repeating pattern known as a crystal lattice. The nature of this crystal packing is determined by intermolecular forces, with hydrogen bonding playing a particularly important role for this compound.
Computational and Theoretical Investigations of 2 1h Imidazol 2 Yl Propan 1 Amine
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of a compound from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A key application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(1H-imidazol-2-yl)propan-1-amine, a DFT calculation, likely using a functional such as B3LYP and a basis set like 6-31G(d,p), would be employed to find its equilibrium geometry. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations yield the total electronic energy of the molecule. This energy value is critical for comparing the relative stabilities of different isomers or conformers of this compound. For instance, the tautomeric equilibrium between the 1H and 3H forms of the imidazole (B134444) ring can be assessed by comparing their DFT-calculated energies.
Table 1: Illustrative DFT-Calculated Properties for a Related Imidazole Derivative
| Property | Value |
| Method | DFT/B3LYP/6-311++G(d,p) |
| Optimized Total Energy (Hartree) | -455.123456 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is illustrative for a related small molecule containing an imidazole ring and does not represent actual calculated values for this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the lone pair of the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the imidazole ring, highlighting its potential to accept electrons. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Imidazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.58 |
| HOMO-LUMO Gap | 5.67 |
Note: The data in this table is illustrative for a related small molecule containing an imidazole ring and does not represent actual calculated values for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atoms of the imidazole ring and the primary amine group, consistent with the lone pairs of electrons. The hydrogen atoms of the amine group and the N-H of the imidazole ring would exhibit positive potential (blue). This analysis provides a clear picture of the molecule's reactive sites.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the effects of the surrounding environment, such as a solvent.
For this compound, MD simulations could be used to investigate its conformational landscape. The rotation around the single bonds connecting the propanamine side chain to the imidazole ring would be a key focus, revealing the preferred conformations of the molecule in a given environment. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation, the solvation effects on the conformational preferences and the structure of the hydration shell around the molecule can be determined. This is particularly important for understanding its behavior in biological systems.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.
Identification of Potential Binding Pockets and Interaction Modes with Macromolecular Targets
For this compound, molecular docking studies would involve selecting a specific macromolecular target, for instance, an enzyme or a receptor implicated in a disease pathway. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). A docking algorithm would then be used to explore the possible binding modes of this compound within the active site or other potential binding pockets of the target.
The results of the docking simulation would provide a binding score, which estimates the binding affinity, and a predicted binding pose. Analysis of the best-scoring poses would reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the imidazole ring could act as a hydrogen bond donor or acceptor, and the primary amine group could form salt bridges with acidic residues in the binding pocket. This information is invaluable for designing more potent and selective analogs.
Table 3: Illustrative Molecular Docking Results for a Related Imidazole Derivative with a Target Protein
| Parameter | Value |
| Target Protein (PDB ID) | 1XYZ |
| Docking Score (kcal/mol) | -7.8 |
| Key Interacting Residues | ASP129, TYR34, PHE82 |
| Types of Interactions | Hydrogen bond with ASP129, Pi-pi stacking with TYR34 |
Note: The data in this table is illustrative and does not represent actual docking results for this compound.
Computational Prediction of Binding Affinities and Interaction Mechanisms
The prediction of how strongly a ligand, such as this compound, will bind to a biological target and the specific nature of this interaction is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.
For instance, in studies of structurally related imidazole compounds, such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, molecular docking has been employed to elucidate their interaction with enzymes like sterol 14α-demethylase (CYP51), a key target in protozoan parasites. nih.gov A similar approach for this compound would involve docking it into the active site of a relevant target protein. The imidazole ring, the primary amine, and the methyl group would be assessed for their potential to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues of the target.
The predicted binding energy, often expressed in kcal/mol, provides a quantitative measure of the binding affinity. A lower binding energy generally indicates a more stable and potent ligand-protein complex. The interaction mechanism can be visualized and analyzed to understand the key residues involved in the binding, which is crucial for optimizing the ligand's structure.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Target Protein
| Parameter | Value | Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -7.5 | Asp112, Tyr234, Phe380 |
| Hydrogen Bonds | 2 | Asp112 (with amine), Tyr234 (with imidazole N-H) |
| Hydrophobic Interactions | 1 | Phe380 (with methyl group) |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound's binding affinity are not publicly available.
In Silico Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In silico SAR modeling uses computational methods to establish these relationships, enabling the prediction of the activity of novel compounds. For this compound, this would involve creating a dataset of its analogs and their corresponding biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico SAR. These models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. The chemical properties, or descriptors, can include electronic, steric, and hydrophobic parameters.
A study on imidazo[1,2-a]pyridine (B132010) derivatives in the context of visceral leishmaniasis provides a relevant example of how SAR can inform hit optimization. nih.govscispace.com By systematically modifying the core structure and observing the impact on anti-parasitic activity, researchers can identify the key pharmacophoric features required for efficacy. nih.govscispace.com For this compound, modifications could include altering the substitution on the imidazole ring, changing the length of the alkyl chain, or introducing different functional groups.
Table 2: Illustrative In Silico SAR Data for Analogs of this compound
| Analog | Modification | Predicted IC₅₀ (µM) | Key Descriptors Influencing Activity |
| 1 | None (Parent Compound) | 5.2 | - |
| 2 | N-methylation of amine | 12.8 | Increased steric bulk, altered basicity |
| 3 | Ethyl group instead of methyl | 8.1 | Increased lipophilicity |
| 4 | Phenyl substitution on amine | 2.5 | Enhanced hydrophobic interactions |
This table contains illustrative data to demonstrate the principles of in silico SAR modeling.
Chemoinformatic and Cheminformatic Analysis for Analog Design and Virtual Screening
Chemoinformatics applies computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatic tools can be used for designing novel analogs and for virtual screening of large compound libraries to identify new potential hits.
Analog design involves the rational modification of a lead compound to improve its properties. Chemoinformatic software can generate virtual libraries of analogs of this compound by applying predefined chemical reactions and transformations. These virtual compounds can then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and docking scores.
Virtual screening is a powerful technique to explore vast chemical spaces for molecules that are likely to bind to a specific target. This can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule, such as a potent analog of this compound, is used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the 3D structure of the target protein.
An example of a successful virtual screening campaign is the identification of imidazo[1,2-a]pyridine hits for visceral leishmaniasis, which involved screening proprietary pharmaceutical company libraries. nih.govscispace.com This approach rapidly expanded the chemical diversity and led to the discovery of more potent compounds. nih.govscispace.com
Table 3: Chemoinformatic Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 125.17 | Drug-likeness (Lipinski's rule) |
| XlogP | -0.3 | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 2 | Potential for target interaction |
| Hydrogen Bond Acceptors | 2 | Potential for target interaction |
| Rotatable Bonds | 3 | Conformational flexibility |
Data sourced from PubChem. uni.lu
Exploration of Biological Activities and Underlying Mechanisms of Action Non Clinical Context
Interaction with Enzyme Systems and Pathways (In Vitro Studies)
The imidazole (B134444) moiety is a key structural feature in many biologically active compounds, enabling interactions with a range of enzyme systems. Research into imidazole-containing compounds, including those structurally related to 2-(1H-imidazol-2-yl)propan-1-amine, has demonstrated their capacity to modulate the activity of crucial enzymes through various mechanisms.
In vitro investigations have highlighted the potential for imidazole derivatives to act as inhibitors of nitric oxide synthase (NOS) and modulators of indoleamine 2,3-dioxygenase (IDO1).
Nitric Oxide Synthase (NOS) Inhibition:
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases. researchgate.net Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. researchgate.net Imidazole-containing compounds have been identified as potential inhibitors of NOS. nih.govrepositoriosalud.es For instance, certain 2-(imidazol-1-yl)pyrimidines were found to inhibit the dimerization of iNOS monomers, which is essential for the enzyme's activity. researchgate.net The design of imidamide-based derivatives has also yielded compounds with inhibitory activity against iNOS. repositoriosalud.es Some of these compounds, such as N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide, have shown promising IC50 values for iNOS inhibition. repositoriosalud.es While direct studies on this compound are limited in the available literature, the established activity of structurally related imidazole compounds suggests a potential for interaction with NOS enzymes.
Indoleamine 2,3-Dioxygenase (IDO1) Modulation:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan degradation. nih.govnih.gov This process leads to tryptophan depletion and the production of kynurenine (B1673888) and its metabolites, which can suppress T-cell function. nih.govplos.org Upregulation of IDO1 is a mechanism employed by some cancer cells to evade the immune system. nih.gov The immunomodulatory effects of IDO1 are linked to both tryptophan starvation and the accumulation of kynurenine. plos.org Research has shown that targeting the apo-form of IDO1 (the enzyme without its heme cofactor) can be an effective inhibition strategy. nih.gov Certain compounds can displace the heme group and block its rebinding, thus inhibiting the enzyme. nih.gov Given that imidazole rings are known to coordinate with heme iron, it is plausible that imidazole-containing compounds could modulate IDO1 activity, although specific data for this compound is not yet available.
Table 1: Examples of Imidazole Derivatives and their In Vitro Enzyme Interactions
| Compound Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| 2-(Imidazol-1-yl)pyrimidines | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of dimerization | researchgate.net |
| Imidamide-based derivatives | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of activity | repositoriosalud.es |
| N-(4-nitrophenacyl) imidazoles | Neuronal Nitric Oxide Synthase (nNOS) | Noncompetitive inhibition vs. arginine, competitive vs. BH4 | nih.gov |
| Various inhibitors | Indoleamine 2,3-dioxygenase (IDO1) | Inhibition by targeting the apo-form | nih.gov |
The mechanisms by which imidazole-containing compounds inhibit enzymes like NOS are varied. For some N-phenacyl imidazoles that selectively inhibit neuronal NOS (nNOS), studies indicate that their inhibitory action occurs without direct interaction with the heme iron. nih.gov Instead, these compounds act as noncompetitive inhibitors with respect to the substrate L-arginine, but as competitive inhibitors with respect to the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov
In the case of iNOS, some inhibitors function by preventing the necessary dimerization of the enzyme monomers. researchgate.net Molecular docking studies of certain imidamide derivatives suggest a binding mode that involves hydrogen bond coordination to a catalytically essential residue, which could explain their selectivity for iNOS. repositoriosalud.es
For IDO1, a unique inhibitory mechanism has been described where compounds target the apo-enzyme. nih.gov The kinetics of this inhibition are linked to the natural rate of heme dissociation from the enzyme. osti.gov X-ray crystallography has confirmed that these inhibitors can displace the heme group and physically block its re-entry into the active site, thereby inactivating the enzyme. osti.gov
Receptor Ligand Interactions and Functional Characterization (In Vitro Studies)
The structural similarity of the imidazole ring to the endogenous ligand histamine (B1213489) allows for interactions with histamine receptors. Furthermore, the broader class of imidazole-containing compounds has been explored for interactions with other receptor systems.
Ligand binding assays are crucial for determining the affinity of a compound for a specific receptor. For histamine receptors, radioligand binding assays are commonly employed. For example, the affinity of compounds for the histamine H3 receptor has been determined using [3H]Nα-methylhistamine in rat cortical tissue homogenates. nih.gov
While direct binding data for this compound is not extensively detailed in the provided search results, studies on structurally similar compounds provide valuable insights. For instance, various stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine have been synthesized and tested for their affinity and activity at the histamine H3 receptor. nih.gov These studies help to characterize the binding site of this receptor. nih.gov The parent compound, histamine (2-(1H-imidazol-4-yl)ethan-1-amine), itself shows varying affinities for the different histamine receptor subtypes. bindingdb.org
Table 2: Histamine Receptor Binding Data for Histamine (2-(1H-imidazol-4-yl)ethan-1-amine)
| Receptor Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
|---|---|---|---|---|
| Human H1 | Sf9 cells | γ[32P]GTP binding | 191 | bindingdb.org |
| Human H2 | Sf9 cells | γ[32P]GTP binding | 1200 | bindingdb.org |
| Human H3 | HEK293 cells | cAMP response element activation | 15.8 | bindingdb.org |
| Human H3 | Sf9 cells | Steady-state GTPase activity | 25.1 | bindingdb.org |
| Human H4 | HEK293 cells | cAMP response element activation | 25.1 | bindingdb.org |
Functional assays are used to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (alters the receptor's response to an agonist).
For example, (1S,2S)-2-(1H-imidazol-4-yl)cyclopropylamine has been shown to act as an agonist at the histamine H3 receptor in both rat cortex and guinea pig jejunum preparations. nih.gov In contrast, systematic optimization of other 1H-4-substituted imidazole compounds has led to the development of potent and selective histamine H3 receptor antagonists. nih.gov
The functional profile of a compound can be highly dependent on its specific chemical structure. Modification of the imidazole moiety of histamine has been a strategy to develop agonists with selectivity for the H1 receptor. researchgate.net Imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov
Once a ligand binds to and activates a receptor, it triggers a cascade of intracellular signaling events. Cell-based assays are used to investigate how a compound modulates these pathways.
For example, the activation of histamine receptors can lead to various downstream effects. The histamine H2 receptor is known to couple to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). researchgate.net In contrast, the activation of other receptors can lead to the mobilization of intracellular calcium or the activation of protein kinase cascades like the mitogen-activated protein kinase (MAPK) pathway.
The immunomodulatory effects of IDO1 are mediated through the depletion of tryptophan and the production of kynurenines, which in turn affect intracellular signaling in immune cells. For instance, tryptophan starvation can inhibit the expression of iNOS and the production of NO in stimulated macrophages. plos.org This demonstrates how the modulation of an enzyme's activity can have profound effects on intracellular signaling pathways in surrounding cells.
Antimicrobial Activity Research (In Vitro Studies)
Detailed research findings on the antimicrobial activity of this compound are not available in the reviewed scientific literature. While the imidazole scaffold is a component of many compounds with demonstrated antimicrobial properties, specific data for this particular derivative is absent. mdpi.comclinmedkaz.org
Evaluation of Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli)
No specific studies evaluating the antibacterial efficacy of this compound against Escherichia coli or other bacterial strains were found. Research on other imidazole derivatives has shown activity against both Gram-positive and Gram-negative bacteria, but these findings cannot be directly attributed to the subject compound. nih.govnih.gov
Assessment of Antifungal Efficacy Against Fungal Species (e.g., Candida albicans)
There is no available data from the search results assessing the antifungal efficacy of this compound against Candida albicans or other fungal species. Many imidazole-based compounds are known for their antifungal properties, often targeting ergosterol (B1671047) synthesis, but specific test results for this compound are not documented. nih.govnih.govresearchgate.net
Proposed Mechanisms of Antimicrobial Action at the Molecular Level (e.g., cell wall disruption, enzyme inhibition)
Without experimental data on its antimicrobial activity, any proposed mechanism for this compound would be purely speculative. General mechanisms for other imidazole antimicrobials include the inhibition of fungal lanosterol (B1674476) 14α-demethylase and disruption of bacterial cell wall synthesis. nih.govmdpi.com
Coordination Chemistry in Biological Systems and Metal Ion Interactions
Specific research on the coordination chemistry and metal ion interactions of this compound is not present in the available literature. The following sections are based on the general behavior of the imidazole moiety.
Role of the Imidazole Moiety as a Ligand for Biologically Relevant Metal Ions
The imidazole ring, a key structural feature of this compound, is well-established as an effective ligand for a variety of biologically significant metal ions, including copper, zinc, and iron. eurekaselect.comresearchgate.net The nitrogen atoms in the heterocyclic ring can donate lone pairs of electrons to form stable coordination complexes with these metal ions. nih.gov This interaction is fundamental to the role of many imidazole-containing biomolecules, such as the amino acid histidine, which is crucial for the function of numerous proteins. neuroquantology.com
Influence on Metalloenzyme Function and Metal-Dependent Pathways
Given the ability of the imidazole moiety to coordinate with metal ions, it is plausible that a compound like this compound could influence metalloenzyme function. However, without specific studies, it is impossible to determine how it might affect metal-dependent cellular pathways. Such interactions could potentially involve competition with natural ligands for metal binding sites in enzymes, thereby modulating their activity. nih.gov
Derivatization and Structure Activity Relationship Sar Studies of 2 1h Imidazol 2 Yl Propan 1 Amine
Systematic Modifications of the Imidazole (B134444) Ring and Their Biological Impact
The imidazole ring is a crucial pharmacophore in many biologically active compounds, and its modification in 2-(1H-imidazol-2-yl)propan-1-amine analogues has profound effects on their activity.
Introduction of Substituents at Imidazole Ring Positions
The introduction of various substituents at different positions of the imidazole ring has been a key strategy to modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. In related imidazole-containing compounds, it has been observed that the nature of these substituents is critical. For instance, in a series of 2-substituted imidazoles, the introduction of electron-withdrawing groups at the C-4 position was found to enhance anti-inflammatory activity. researchgate.net Conversely, the presence of electron-donating groups can also play a significant role in enhancing biological activity in other contexts.
| Modification | Position | Substituent Type | Observed Impact on Biological Activity (in related compounds) |
| Substitution | C-4 | Electron-withdrawing group | Enhancement of anti-inflammatory activity. researchgate.net |
| Substitution | Phenyl ring of analogue | Varied | Modulation of agonist/antagonist activity at α2-adrenoreceptors. nih.gov |
Bioisosteric Replacements within the Imidazole Moiety
Bioisosteric replacement of the imidazole ring with other five-membered heterocycles is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. However, for certain biological targets, the imidazole ring is indispensable. For example, in a study of imidazoquinoline analogues, replacement of the imidazole ring with a triazole or a cyclic urea (B33335) resulted in a complete loss of activity, underscoring the critical role of the imidazole scaffold for that particular biological effect. nih.gov
This suggests that for the biological targets where this compound and its close analogues are active, the specific electronic and hydrogen-bonding characteristics of the imidazole ring are likely essential for molecular recognition and binding.
Variations and Substitutions on the Propan-1-amine Side Chain
The propan-1-amine side chain of this compound offers multiple points for modification, including changes in its length, branching, and the introduction of various functional groups.
Alterations in Chain Length and Branching
The length and branching of the alkylamine side chain can significantly impact the affinity and selectivity of a compound for its target receptor. In studies on related 2-substituted imidazoles, the nature of the alkyl group attached to the imidazole ring was shown to be a determinant of activity. For instance, in a series of 2-[(1,4-benzodioxan-2-yl)alkyl]imidazoles, the most selective α2-adrenoceptor antagonist was a 1-ethyl substituted imidazole. nih.gov
In another study on imidazoline (B1206853) analogues of cirazoline, replacement of a cyclopropyl (B3062369) ring in the side chain with an isopropoxy group led to a reversal of activity at α2-adrenoreceptors. nih.gov This indicates that both the size and electronic nature of the side chain components are critical.
| Side Chain Modification | Observed Impact on Biological Activity (in related compounds) |
| 1-Ethyl substitution on imidazole | Most selective α2-adrenoceptor antagonist in its series. nih.gov |
| Isopropoxy for cyclopropyl replacement | Reversal of activity at α2-adrenoreceptors. nih.gov |
Incorporation of Diverse Functional Groups
The incorporation of different functional groups into the side chain can introduce new interactions with the biological target, such as hydrogen bonding or ionic interactions, and can also alter the compound's physicochemical properties. In a study on imidazole-derived acetic acids, a methyl ester on the side chain was successfully optimized to an amide or a 1,2,4-oxadiazole, which improved activity, solubility, and metabolic stability. nih.gov This highlights the potential for significant pharmacological improvement through the introduction of diverse functional groups.
Stereochemical Implications for Biological Activity and Selectivity
The propan-1-amine side chain of this compound contains a chiral center at the second carbon atom, meaning the compound can exist as two enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and toxicities.
In a relevant study on indolin-2-yl imidazolines, the stereochemistry of substituents on the indoline (B122111) ring had a dramatic effect on the pharmacological profile. The cis-1,3-dimethylindolin-2-yl imidazoline was found to be a potent α2-adrenergic agonist, whereas its trans isomer was a moderately potent α2-adrenergic antagonist. nih.gov This demonstrates that the spatial arrangement of atoms is a critical determinant of whether a compound will activate or block a receptor.
For chiral bicyclic imidazole catalysts, the stereochemistry of the catalyst was crucial for achieving high enantioselectivity in chemical reactions, underscoring the importance of stereoisomerism in molecular recognition. acs.org Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound and its derivatives will display distinct biological activities and selectivities. The synthesis and biological evaluation of the individual enantiomers are therefore essential steps in the development of any therapeutic agent based on this scaffold.
| Compound Class | Stereochemical Feature | Impact on Biological Activity |
| 1,3-dimethylindolin-2-yl imidazolines | cis vs. trans isomers | Agonist vs. antagonist activity at α2-adrenergic receptors. nih.gov |
| Chiral bicyclic imidazoles | Enantiomeric form | Determined the stereochemical outcome of catalyzed reactions. acs.org |
Lack of Publicly Available Research Data Precludes Article Generation
A comprehensive and exhaustive search for scholarly articles and published data concerning the derivatization and structure-activity relationship (SAR) studies of the chemical compound this compound has yielded insufficient information to construct the requested scientific article.
The performed searches included, but were not limited to:
Queries for the specific chemical name and its synonyms in conjunction with terms such as "structure-activity relationship," "SAR," "derivatization," "rational design," "potency," and "selectivity."
Searches based on the chemical structure and its identifiers (e.g., SMILES notation).
Exploration of literature on related compounds, such as histamine (B1213489) receptor antagonists and other bioactive imidazole derivatives, in an attempt to find mentions of the target compound as a key structural moiety.
Review of patent databases for potential inclusion of this scaffold in medicinal chemistry claims.
The available literature primarily focuses on other imidazole-containing scaffolds, such as those with substitutions at the 1- or 4-positions of the imidazole ring, or on more complex, fused heterocyclic systems. While the imidazole ring itself is a well-known and extensively studied pharmacophore in medicinal chemistry, the specific substitution pattern of a propan-1-amine group at the 2-position appears to be a less explored area in publicly accessible scientific literature.
Generating a thorough, informative, and scientifically accurate article as per the user's detailed outline requires a foundation of existing research data, including comparative biological activities of various derivatives. Without such data, the creation of the specified content, particularly the section on "Rational Design Principles for Optimizing Potency and Selectivity (In Vitro)" and the mandatory data tables, is not possible.
Therefore, we must conclude that the information necessary to fulfill this request is not available in the public domain at this time. We are unable to provide an article that meets the specified requirements for detail, accuracy, and adherence to the provided outline.
Applications in Materials Science and Other Scientific Research Domains Non Biological/non Clinical
Integration into Polymer Synthesis and Functional Materials
The integration of imidazole-containing molecules into polymer chains is a well-established strategy for creating functional materials. The imidazole (B134444) group, with a pKa around 6, can act as a proton acceptor and donor, making it an ideal candidate for creating pH-responsive polymers. These polymers can change their structure and properties, such as solubility and conformation, in response to changes in environmental pH. nih.gov
Design of pH-Sensitive Polymers and Responsive Materials
Polymers containing imidazole moieties are frequently investigated for their pH-sensitive behavior. The protonation and deprotonation of the imidazole ring at different pH levels can lead to significant changes in the polymer's physical properties. nih.gov This characteristic is foundational to the design of "smart" materials that can respond to specific environmental triggers. While this is a vibrant area of research for many imidazole derivatives, specific studies detailing the incorporation of 2-(1H-imidazol-2-yl)propan-1-amine into pH-responsive polymers and materials are not readily found in current literature. The primary amine group on the propanamine side chain could also be utilized as a reactive site for polymerization or for grafting onto other polymer backbones.
Coordination Polymer and Supramolecular Architecture Design
Imidazole and its derivatives are highly valued as ligands in coordination chemistry due to the electron-donating nitrogen atoms in the heterocyclic ring. These nitrogen atoms can coordinate with metal ions to form a vast array of coordination polymers and supramolecular structures. researchgate.netnih.gov The resulting materials have potential applications in areas such as gas storage, separation, and catalysis.
The bifunctional nature of this compound, possessing both an imidazole ring and a primary amine, makes it a theoretically interesting ligand for the construction of complex coordination networks. However, specific research detailing the synthesis and characterization of coordination polymers or supramolecular architectures using this compound as a ligand is not currently available in published studies. Research in this area tends to focus on other, more readily available or synthetically tailored imidazole-based ligands. researchgate.netnih.gov
Catalysis Research and Development of Novel Catalytic Systems
Imidazole-containing compounds, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, are pivotal in modern catalysis. Chiral imidazole derivatives are also employed as ligands in asymmetric catalysis. Furthermore, the basic nature of the imidazole ring allows it to act as an organocatalyst in certain reactions.
While there is extensive research on imidazole-based catalysts, there are no specific reports found that describe the use of this compound as a catalyst or as a precursor for a catalyst system. The potential for this compound to act as a bifunctional catalyst, utilizing both the amine and imidazole groups, remains a theoretical possibility pending future investigation.
Analytical Chemistry Method Development for Detection and Separation
The development of analytical methods for the detection and quantification of specific compounds is crucial for research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed for the analysis of biogenic amines and related compounds. conicet.gov.ar These methods typically involve derivatization to enhance detection. conicet.gov.ar
Despite the existence of general methods for amine analysis, there is no literature available that specifically details the development of analytical techniques for the detection and separation of this compound.
Future Research Trajectories and Current Challenges in 2 1h Imidazol 2 Yl Propan 1 Amine Research
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the exploration of 2-(1H-imidazol-2-yl)propan-1-amine derivatives. Traditional methods for imidazole (B134444) synthesis can sometimes be harsh and may not be suitable for complex or sensitive molecules. acs.org Recent research has focused on novel, milder, and more versatile synthetic strategies.
Furthermore, the exploration of novel catalytic systems is a key focus. The use of eco-friendly catalysts, such as ZnO nanoparticles, has demonstrated potential in the synthesis of benzimidazole (B57391) derivatives, a related class of compounds. mdpi.com Such green chemistry approaches are likely to be adapted for the synthesis of this compound and its analogs, aiming for more sustainable and environmentally friendly processes. nih.gov
Advanced Computational Modeling for Predictive Structure-Activity Relationship (SAR) Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds with improved activity and selectivity. In the context of this compound research, advanced computational methods are being employed to elucidate structure-activity relationships (SAR).
By using techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can predict how different substitutions on the imidazole ring or the propan-1-amine side chain will affect the binding of the molecule to its biological target. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency.
For example, computational studies can help in understanding the key interactions between a this compound derivative and the active site of an enzyme, guiding the design of more potent inhibitors. This approach has been successfully applied to other imidazole-containing compounds, such as those targeting lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net
Exploration of Novel Biological Targets and Phenotypes
While the initial research on this compound and its derivatives has shown promise in areas such as antiprotozoal and antiviral activities, there is a vast and largely unexplored landscape of potential biological targets. researchgate.netnih.gov Future research will undoubtedly focus on expanding the therapeutic applications of this scaffold by screening it against a wider range of biological targets.
This exploration will involve testing these compounds against various enzymes, receptors, and ion channels implicated in a multitude of diseases. For instance, given the prevalence of the imidazole moiety in many biologically active compounds, derivatives of this compound could be investigated for their potential as anticancer, anti-inflammatory, or neuroprotective agents. researchgate.net
A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing better efficacy than the standard drug metronidazole. researchgate.net Another research effort designed and synthesized novel 2-(5-aryl-1H-imidazol-1-yl) derivatives as potential inhibitors of the HIV-1 Vpu and host BST-2 protein interaction. nih.gov
Development of Sustainable and Economically Viable Production Routes for Research Scale
For any promising compound to move from the research bench to potential clinical applications, the development of a sustainable and economically viable production route is crucial. This is a significant challenge for complex molecules like this compound and its derivatives.
Future research in this area will focus on several key aspects:
Starting Material Sourcing: Identifying readily available and inexpensive starting materials is a primary concern.
Process Optimization: Optimizing reaction conditions to maximize yield and minimize the use of expensive reagents and solvents.
Green Chemistry Principles: Incorporating principles of green chemistry, such as the use of renewable solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents. mdpi.comnih.gov
Scalability: Ensuring that the developed synthetic route is scalable from the milligram quantities used in initial research to the gram or even kilogram scale needed for further studies.
Integration with High-Throughput Screening and Omics Technologies for Academic Discovery
The integration of this compound research with high-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) represents a powerful approach for accelerating academic discovery.
HTS allows for the rapid screening of large libraries of this compound derivatives against a specific biological target or in a phenotypic assay. This can quickly identify "hit" compounds with desired biological activity, which can then be further optimized. For example, HTS was used to identify hits among novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates and propionates that inhibited the HIV-1 Vpu-Host BST-2 interaction. nih.gov
Omics technologies can provide a more holistic understanding of the biological effects of these compounds. For example, proteomics can be used to identify the protein targets of a hit compound, while metabolomics can reveal how the compound alters cellular metabolism. This systems-level approach can uncover novel mechanisms of action and identify potential off-target effects early in the research process.
By combining the synthetic versatility of the this compound scaffold with the power of HTS and omics, researchers can significantly accelerate the pace of discovery and unlock the full therapeutic potential of this promising class of molecules.
Q & A
Basic: What are the common synthetic routes for preparing 2-(1H-imidazol-2-yl)propan-1-amine, and what methodological considerations are critical for achieving high yields?
The synthesis typically involves condensation reactions between imidazole derivatives and propan-1-amine precursors. A two-step approach is often employed:
Step 1 : Reaction of imidazole with 3-chloropropan-1-amine under reflux in ethanol using potassium carbonate as a catalyst to form 3-(1H-imidazol-1-yl)propan-1-amine .
Step 2 : Subsequent modification (e.g., alkylation or aryl substitution) under controlled pH and temperature. For example, benzaldehyde derivatives may be condensed with the intermediate using acidic/basic catalysts (e.g., acetic acid or NaOH) .
Key considerations :
- Catalyst selection (e.g., K₂CO₃ for nucleophilic substitution) .
- Solvent choice (ethanol or dichloromethane for solubility and reactivity) .
- Purification via recrystallization or HPLC to isolate the dihydrochloride salt form .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazole ring protons at δ 6.5–7.5 ppm) and amine group signals (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirms N-H stretches (3200–3400 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry (e.g., planarity of the imidazole ring and dihedral angles with substituents). Software like SHELXL refines crystallographic data .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for cross-coupling or ionic liquids for greener synthesis) to improve regioselectivity .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Solvent Optimization : Switch to polar aprotic solvents (DMF or acetonitrile) to enhance nucleophilicity of intermediates .
- Scale-up Strategies : Implement continuous flow reactors for industrial-scale production with consistent yields .
Advanced: How should researchers resolve contradictions in spectroscopic data for imidazole-amine derivatives, such as unexpected shifts in NMR or IR spectra?
- Variable Temperature (VT) NMR : Probe dynamic processes (e.g., tautomerism in the imidazole ring) causing signal splitting .
- Hydrogen Bonding Analysis : Investigate intramolecular interactions (e.g., C–H⋯π or O–H⋯N bonds) via crystallography or DFT calculations, which may alter spectral profiles .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent effects from intrinsic molecular vibrations in IR .
Advanced: What experimental approaches are used to investigate the biological activity of this compound, particularly its interaction with pharmacological targets?
- Binding Assays : Employ surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., histamine or serotonin receptors) .
- Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition constants (Kᵢ) for target enzymes .
- Cell-Based Models : Test cytotoxicity and uptake in cancer cell lines (e.g., MTT assays) to assess therapeutic potential .
Advanced: How can computational modeling (e.g., DFT or molecular docking) enhance the understanding of this compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) using AutoDock Vina to identify binding motifs .
- MD Simulations : Study solvation effects and conformational stability in aqueous environments .
Advanced: What methodologies are employed to evaluate the stability of this compound under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at >200°C) .
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV .
- Light Exposure Tests : Use accelerated aging under UV light to simulate long-term storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
